(4,6-Dimethylpyrimidin-2-yl)urea;1,3,5-triazine-2,4,6-triamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4,6-Dimethylpyrimidin-2-yl)urea and 1,3,5-triazine-2,4,6-triamine are two distinct compounds with significant importance in various scientific fields. (4,6-Dimethylpyrimidin-2-yl)urea is a derivative of pyrimidine, while 1,3,5-triazine-2,4,6-triamine, commonly known as melamine, is a triazine derivative. Both compounds have unique chemical properties and applications in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
(4,6-Dimethylpyrimidin-2-yl)urea: This compound can be synthesized through the reaction of 4,6-dimethylpyrimidine-2-amine with isocyanates under controlled conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a catalyst to facilitate the formation of the urea derivative.
1,3,5-Triazine-2,4,6-triamine: Melamine is industrially produced from urea through a high-temperature reaction.
Chemical Reactions Analysis
Types of Reactions
(4,6-Dimethylpyrimidin-2-yl)urea: This compound undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction.
1,3,5-Triazine-2,4,6-triamine: Melamine is known for its reactivity with formaldehyde, leading to the formation of melamine-formaldehyde resins.
Major Products Formed
(4,6-Dimethylpyrimidin-2-yl)urea: The major products formed from its reactions include substituted pyrimidines and urea derivatives.
1,3,5-Triazine-2,4,6-triamine: The primary products include melamine-formaldehyde resins and various triazine derivatives.
Scientific Research Applications
Chemistry
(4,6-Dimethylpyrimidin-2-yl)urea: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
1,3,5-Triazine-2,4,6-triamine: Widely used in the production of melamine resins, which are utilized in laminates, adhesives, and coatings.
Biology and Medicine
(4,6-Dimethylpyrimidin-2-yl)urea: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes.
1,3,5-Triazine-2,4,6-triamine: Studied for its role in drug delivery systems and as a component in diagnostic assays.
Industry
(4,6-Dimethylpyrimidin-2-yl)urea: Employed in the development of herbicides and pesticides.
1,3,5-Triazine-2,4,6-triamine: Extensively used in the manufacture of flame retardants and plasticizers.
Mechanism of Action
(4,6-Dimethylpyrimidin-2-yl)urea: This compound exerts its effects by inhibiting specific enzymes involved in cellular processes.
1,3,5-Triazine-2,4,6-triamine: Melamine interacts with formaldehyde to form cross-linked polymers, providing structural integrity and resistance to heat and chemicals.
Comparison with Similar Compounds
Similar Compounds
(4,6-Dimethylpyrimidin-2-yl)urea: Similar compounds include 2-amino-4,6-dimethylpyrimidine and 4,6-dimethyl-2-pyrimidinamine.
1,3,5-Triazine-2,4,6-triamine: Similar compounds include cyanuric acid and 2,4,6-triamino-1,3,5-triazine.
Uniqueness
(4,6-Dimethylpyrimidin-2-yl)urea: Its unique structure allows it to act as a versatile intermediate in various chemical syntheses.
1,3,5-Triazine-2,4,6-triamine: Melamine’s ability to form stable resins with formaldehyde makes it invaluable in industrial applications.
Properties
CAS No. |
114636-21-4 |
---|---|
Molecular Formula |
C10H16N10O |
Molecular Weight |
292.30 g/mol |
IUPAC Name |
(4,6-dimethylpyrimidin-2-yl)urea;1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C7H10N4O.C3H6N6/c1-4-3-5(2)10-7(9-4)11-6(8)12;4-1-7-2(5)9-3(6)8-1/h3H,1-2H3,(H3,8,9,10,11,12);(H6,4,5,6,7,8,9) |
InChI Key |
OSVHXUSKIAGJTN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=O)N)C.C1(=NC(=NC(=N1)N)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.